molecular formula C29H25N3O5S2 B2985352 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 941971-17-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2985352
CAS No.: 941971-17-1
M. Wt: 559.66
InChI Key: XHZHDTFASPRSBE-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that integrates various functional groups into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multiple steps. It starts with the preparation of the core isoquinoline and benzofuran components, which are then functionalized through a series of reactions including sulfonation, acylation, and cyclization. Each step requires specific reagents and conditions:

  • Preparation of 3,4-dihydroisoquinoline: Catalyzed hydrogenation of isoquinoline.

  • Introduction of the sulfonyl group: Sulfonation using sulfonyl chloride.

  • Coupling with thiazole derivative: Utilizing appropriate bases under controlled temperature.

Industrial Production Methods: For industrial-scale production, optimizations are made to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and implementing purification processes such as recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions including oxidation, reduction, and substitution:

  • Oxidation: : Can involve the benzofuran or isoquinoline moieties, typically using oxidizing agents like potassium permanganate.

  • Reduction: : Often focuses on the nitro group if present, using reducing agents such as hydrogen gas in the presence of palladium on carbon.

  • Substitution: : Halogenation and subsequent nucleophilic substitution, particularly at positions on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Palladium on carbon with hydrogen gas.

  • Substitution: : Halogens (e.g., chlorine gas) and nucleophiles (e.g., amines).

Major Products Formed: These reactions typically yield modified versions of the original compound, such as:

  • Oxidized derivatives with additional hydroxyl groups.

  • Reduced forms with amine groups replacing nitro groups.

  • Substituted products with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry: In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is often investigated for its potential as a ligand in receptor studies. Its ability to interact with specific proteins and enzymes allows researchers to explore new therapeutic targets and understand biochemical pathways.

Medicine: Medically, the compound shows promise in drug development. Its multifaceted structure provides a platform for designing molecules with high specificity and efficacy in treating diseases such as cancer and neurological disorders.

Industry: In the industrial sector, the compound's properties are harnessed for material science applications, including the development of advanced polymers and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate the activity of proteins and enzymes, leading to various biological responses. The key pathways involved may include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling processes.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and the resulting chemical properties. While other compounds may share one or two functional groups, the specific arrangement and interactions in this molecule provide distinctive characteristics.

List of Similar Compounds

  • Isoquinoline derivatives: : Share the isoquinoline core but differ in substituent groups.

  • Benzofuran derivatives: : Have the benzofuran moiety but with variations in the attached functional groups.

  • Thiazole derivatives: : Contain the thiazole ring, often used in pharmaceutical research.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, research applications, and unique features compared to similar compounds

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O5S2/c1-2-36-25-9-5-8-21-16-26(37-27(21)25)24-18-38-29(30-24)31-28(33)20-10-12-23(13-11-20)39(34,35)32-15-14-19-6-3-4-7-22(19)17-32/h3-13,16,18H,2,14-15,17H2,1H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZHDTFASPRSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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